molecular formula C15H22N6O B6448429 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2640974-67-8

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B6448429
CAS No.: 2640974-67-8
M. Wt: 302.37 g/mol
InChI Key: NVHBKFINKZIXLE-UHFFFAOYSA-N
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Description

The compound N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine features a 5-methyltriazolopyrimidine core linked to a pyrrolidin-3-amine moiety substituted with a tetrahydropyran (oxan-4-yl) group.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-11-8-14(21-15(18-11)16-10-17-21)19-12-2-5-20(9-12)13-3-6-22-7-4-13/h8,10,12-13,19H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBKFINKZIXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The triazolopyrimidine core is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Melting Point (°C) Key Features Synthesis Yield Reference
Target Compound 1-(Oxan-4-yl)pyrrolidin-3-amine Not reported Bicyclic amine with tetrahydropyran; potential for enhanced solubility N/A N/A
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-nitro-phenyl)-amine (25) 4-Nitrophenyl 338 Electron-withdrawing nitro group; high melting point Not specified
DSM265 (2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluorosulfanyl)phenyl]) Pentafluorosulfanylphenyl, difluoroethyl Not reported Clinically optimized for antimalarial activity; GMP-scale synthesis 99.2% purity (14 kg scale)
Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (11) Naphthyl, methyl 158 Bulky aromatic substituent; moderate melting point Not specified
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96) 3-Chlorophenyl, methylaminomethyl Not reported Chlorine enhances lipophilicity; flexible side chain 21%

Physicochemical Properties

  • Melting Points : Aryl-substituted analogs exhibit higher melting points (e.g., 338°C for Compound 25) due to strong intermolecular interactions, whereas aliphatic or flexible side chains (e.g., Compound 11, 158°C) reduce crystallinity . The target compound’s tetrahydropyran-pyrrolidine group may lower melting points compared to aryl analogs, enhancing solubility.

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